molecular formula C17H22N4O3S2 B5463506 N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-1-(2-furoyl)piperidine-4-carboxamide

N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-1-(2-furoyl)piperidine-4-carboxamide

Cat. No. B5463506
M. Wt: 394.5 g/mol
InChI Key: WVNACQAPWNCUDF-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties . Drugs such as butazolamide and acetazolamide, which contain the 1,3,4-thiadiazole moiety, have shown diverse biological actions .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts . Various modifications have been made to the 1,3,4-thiadiazole moiety to enhance its potency as an anticonvulsant agent .


Molecular Structure Analysis

1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . The presence of the =N-C-S- moiety and strong aromaticity of the ring are believed to contribute to the low toxicity and high in vivo stability of these compounds .


Chemical Reactions Analysis

1,3,4-Thiadiazoles exhibit weak basicity due to the extra heteroatom. They are affected by strong bases and exhibit ring cleavage in the presence of strong bases and acids, providing stability to the structure .

Mechanism of Action

While the specific mechanism of action for your compound is not available, 1,3,4-thiadiazole derivatives are known to interact strongly with biomolecules such as proteins and DNA . This interaction is believed to contribute to their diverse biological activities.

Future Directions

1,3,4-Thiadiazole derivatives have shown promise in various areas of medicinal chemistry due to their diverse biological activities. Future research may focus on further modifications of the 1,3,4-thiadiazole moiety to enhance its potency and selectivity for various biological targets .

properties

IUPAC Name

N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c1-3-11(2)25-17-20-19-16(26-17)18-14(22)12-6-8-21(9-7-12)15(23)13-5-4-10-24-13/h4-5,10-12H,3,6-9H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNACQAPWNCUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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